Kaempferol 3-glucuronide Kaempferol 3-glucuronide Kaempferol-3-O-glucuronoside is a natural product found in Philydrum lanuginosum, Rubus idaeus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22688-78-4
VCID: VC21356167
InChI: InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)
SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Molecular Formula: C21H18O12
Molecular Weight: 462.4 g/mol

Kaempferol 3-glucuronide

CAS No.: 22688-78-4

Cat. No.: VC21356167

Molecular Formula: C21H18O12

Molecular Weight: 462.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Kaempferol 3-glucuronide - 22688-78-4

Specification

CAS No. 22688-78-4
Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
IUPAC Name 6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)
Standard InChI Key FNTJVYCFNVUBOL-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Appearance yellow powder
Melting Point 189 - 190.5 °C

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Details

Kaempferol 3-glucuronide is a flavonoid glucuronide derivative characterized by the attachment of a glucuronic acid moiety to the hydroxyl group at the third position of the kaempferol backbone. Its molecular formula is C21H18O12C_{21}H_{18}O_{12}, with an average molecular mass of 462.363 Da and a monoisotopic mass of 462.0798 Da . The IUPAC name for Kaempferol 3-glucuronide is (2S,3S,4S,5R,6S)-6-{[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid . The compound possesses four aromatic rings and multiple hydroxyl groups, contributing to its high polarity and solubility in aqueous environments.

The glucuronic acid moiety significantly alters the physicochemical properties of kaempferol. For instance:

  • LogP (Partition Coefficient): 1.40

  • LogS (Solubility): -2.37

  • Hydrogen Bond Acceptors: 12

  • Hydrogen Bond Donors: 7

  • Polar Surface Area: 203.44 Ų .

These properties make Kaempferol 3-glucuronide more hydrophilic than its parent compound kaempferol.

Spectroscopic Characteristics

Kaempferol 3-glucuronide exhibits specific spectroscopic features that facilitate its identification in complex biological matrices:

  • UV Absorption: Characteristic absorption peaks attributable to the conjugated aromatic system.

  • Mass Spectrometry (MS): A prominent ion at m/z=462m/z = 462 corresponding to the molecular ion peak.

  • Nuclear Magnetic Resonance (NMR): Distinct chemical shifts for protons and carbons in the glucuronic acid moiety and aromatic rings.

A representative spectrum obtained using LC-MS/MS highlights key fragmentation patterns that confirm the presence of both kaempferol and glucuronic acid residues .

Biosynthesis and Metabolism

Glucuronidation Process

Kaempferol undergoes glucuronidation primarily in the liver through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A3 enzymes . This phase II metabolic reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to kaempferol's hydroxyl group at position three.

The glucuronidation process serves several biological purposes:

  • Increased Solubility: Enhances excretion via urine or bile.

  • Modified Activity: Alters the bioavailability and pharmacodynamics of kaempferol.

  • Detoxification: Reduces potential toxicity by converting lipophilic molecules into hydrophilic derivatives.

Distribution in Biological Systems

Kaempferol 3-glucuronide is detected in human plasma following dietary intake of kaempferol-rich foods such as berries, beans, and leafy vegetables . Its plasma concentration reflects both dietary habits and individual metabolic capacity.

Natural Occurrence

Sources in Food

Kaempferol 3-glucuronide is found predominantly in plant-based foods as a secondary metabolite formed during digestion:

  • High Concentrations: Endives (Cichorium endivia), blackberries (Rubus spp.), tropical highland blackberries (Rubus adenotrichos).

  • Moderate Concentrations: Red raspberries (Rubus idaeus), green beans (Phaseolus vulgaris).

  • Trace Levels: Lettuce (Lactuca sativa), mung beans (Vigna radiata), chicory (Cichorium intybus) .

The presence of Kaempferol 3-glucuronide in these foods makes it a potential biomarker for dietary intake studies.

Role in Plants

In plants, Kaempferol 3-glucuronide contributes to defense mechanisms against pathogens and UV radiation due to its antioxidant properties. It also plays a role in pigmentation and signaling within plant tissues.

Pharmacological Effects

Anti-inflammatory Activity

Kaempferol 3-glucuronide exhibits potent anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Suppresses interleukin-1β (IL-1β), nitric oxide (NO), prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) production .

  • Upregulation of IL-10: Enhances secretion of the anti-inflammatory cytokine IL-10.

  • NF-kB Pathway Modulation: Blocks phosphorylation of NF-kB, a key regulator of inflammation .

These effects have been demonstrated both in vitro using RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS) and in vivo in mouse models.

Antioxidant Properties

As a flavonoid derivative, Kaempferol 3-glucuronide scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation processes that contribute to cellular damage.

Table: Comparison Between Kaempferol and Kaempferol 3-glucuronide

PropertyKaempferolKaempferol 3-glucuronide
SolubilityLowHigh
Anti-inflammatory PotencyHighModerate
Antioxidant CapacityHighModerate
BioavailabilityModerateLow

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